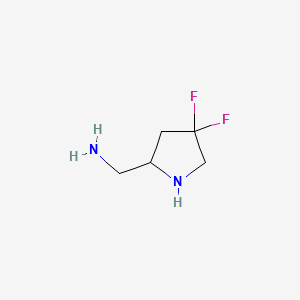

(4,4-Difluoropyrrolidin-2-yl)methanamine

説明

特性

分子式 |

C5H10F2N2 |

|---|---|

分子量 |

136.14 g/mol |

IUPAC名 |

(4,4-difluoropyrrolidin-2-yl)methanamine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2 |

InChIキー |

BXKKASJUKPGCNR-UHFFFAOYSA-N |

正規SMILES |

C1C(NCC1(F)F)CN |

製品の起源 |

United States |

(4,4-Difluoropyrrolidin-2-yl)methanamine chemical properties and structure

An In-Depth Technical Guide to (4,4-Difluoropyrrolidin-2-yl)methanamine for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, transforming promising compounds into viable therapeutics.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Among the privileged structures leveraged in this field, fluorinated heterocyclic building blocks have emerged as particularly powerful tools.[1][4]

This guide focuses on (4,4-Difluoropyrrolidin-2-yl)methanamine, a versatile saturated N-heterocycle that exemplifies the advantages of targeted fluorination. The gem-difluoro group at the 4-position introduces profound electronic and conformational effects, making this scaffold a highly sought-after component for constructing novel therapeutics across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] As a Senior Application Scientist, this document serves to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the chemical properties, structure, synthesis, and strategic applications of this high-value building block.

Molecular Structure and Physicochemical Profile

The structure of (4,4-Difluoropyrrolidin-2-yl)methanamine is characterized by a five-membered pyrrolidine ring, a primary amine attached to a methylene group at the 2-position, and a gem-difluoro substitution at the 4-position. This specific arrangement has significant stereoelectronic implications.

The gem-difluoro group acts as a non-hydrolyzable bioisostere for a ketone or hydrated aldehyde and, more importantly, it exerts a strong electron-withdrawing effect. This effect lowers the pKa of the pyrrolidine nitrogen compared to its non-fluorinated analog, which can be critical for optimizing ligand-receptor interactions and improving cell permeability.

Quantitative Data Summary

The physicochemical properties of a building block are critical for predicting its behavior in biological systems and for guiding synthetic strategy. The table below summarizes key computed and experimental properties for derivatives of 4,4-difluoropyrrolidine.

| Property | Value | Source / Comment |

| Molecular Formula | C₅H₁₀F₂N₂ | |

| Molecular Weight | 136.14 g/mol | |

| CAS Number | 1425646-63-3 (unspecified stereochem) | |

| LogP | -0.1093 | Computed for the related (S)-4,4-Difluoropyrrolidine-2-carboxamide.[5] |

| TPSA (Topological Polar Surface Area) | 38.05 Ų | Computed for the title compound. |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

| pKa (Pyrrolidine Nitrogen) | ~8.5 | Experimental value for the related 4,4-Difluoropiperidine, suggesting a reduced basicity.[6] |

Synthesis and Reactivity Insights

The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanamine typically originates from chiral precursors such as pyroglutamic acid or proline derivatives, ensuring stereochemical control, which is paramount in drug development.

Exemplary Synthetic Pathway

A common and efficient strategy involves the synthesis of a key intermediate, such as a protected 4,4-difluoropyrrolidine-2-carbonitrile or carboxylic acid, followed by reduction to the primary amine.

Causality Behind Experimental Choices:

-

Fluorination: The introduction of the gem-difluoro group is often achieved using reagents like diethylaminosulfur trifluoride (DAST) on a ketone precursor (e.g., N-protected 4-oxoproline). This step is critical and its efficiency dictates the overall yield.[7]

-

Functional Group Interconversion: The choice to proceed via a carboxamide, followed by dehydration to a nitrile and subsequent reduction, is a robust and scalable route. Direct reduction of the carboxylic acid is possible but can be lower yielding. The nitrile reduction pathway is often clean and high-yielding.

-

Protecting Groups: The use of a Boc (tert-butyloxycarbonyl) group is standard for protecting the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, including fluorination and reduction, and can be cleanly removed under acidic conditions in the final step.

Applications in Medicinal Chemistry

The true value of (4,4-Difluoropyrrolidin-2-yl)methanamine lies in its application as a versatile scaffold in drug discovery. The primary amine serves as a handle for a vast array of chemical modifications (e.g., amide bond formation, reductive amination), allowing for its incorporation into larger, more complex molecules.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A prominent example of a related scaffold in an advanced pharmaceutical context is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. The compound PF-00734200 incorporates a (3,3-difluoropyrrolidin-1-yl) moiety, which is structurally analogous to our topic of interest.[8]

In this context, the fluorinated pyrrolidine serves several key functions:

-

Metabolic Stability: The C-F bonds block potential sites of oxidative metabolism on the pyrrolidine ring, increasing the compound's half-life.[1][3]

-

Conformational Constraint: The bulky fluorine atoms restrict the conformational flexibility of the pyrrolidine ring, locking it into a favorable bioactive conformation for binding to the target protein.[9]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the nearby nitrogen atoms, which can prevent unwanted off-target interactions (e.g., hERG channel binding) and improve oral bioavailability.[2]

These principles have been applied to other targets as well, including P2X7 antagonists and dopamine D4 receptor antagonists, where fluorinated piperidines and pyrrolidines confer enhanced potency and selectivity.[10][11]

Experimental Protocol: Amide Coupling

To demonstrate the utility of (4,4-Difluoropyrrolidin-2-yl)methanamine, the following section provides a self-validating, step-by-step protocol for a standard amide coupling reaction, a fundamental transformation in drug synthesis.

Objective: To synthesize N-((4,4-difluoropyrrolidin-2-yl)methyl)benzamide from (4,4-Difluoropyrrolidin-2-yl)methanamine and benzoic acid.

Materials:

-

(4,4-Difluoropyrrolidin-2-yl)methanamine (1.0 equiv)

-

Benzoic Acid (1.05 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Workflow Diagram

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(4,4-Difluoropyrrolidin-2-yl)methanamine: A Strategic Proline Bioisostere for Modulating Conformation and Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide:

Abstract: Proline's unique constrained cyclic structure imparts critical conformational properties to peptides and proteins, governing folding, stability, and molecular recognition. Consequently, proline is a prime target for bioisosteric replacement in medicinal chemistry. This guide provides a comprehensive technical analysis of (4,4-difluoropyrrolidin-2-yl)methanamine, a novel proline bioisostere designed to offer distinct advantages in drug development. We dissect the strategic rationale behind its design, focusing on the dual impact of C4-gem-difluorination and C2-aminomethyl substitution. This document details the profound effects of these modifications on pyrrolidine ring pucker, cis/trans amide bond isomerization, and fundamental physicochemical properties such as basicity and hydrogen bonding potential. Furthermore, we present a plausible synthetic pathway and a detailed experimental workflow for its evaluation, equipping researchers with the foundational knowledge to leverage this promising scaffold in the design of next-generation therapeutics.

Part 1: The Unique Role of Proline in Peptide and Protein Architecture

Within the canonical amino acid repertoire, L-proline is exceptional. Its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This feature imposes significant conformational constraints that are pivotal in biology.[1]

-

Pyrrolidine Ring Pucker: The pyrrolidine ring is not planar and exists in two primary low-energy conformations, or "puckers": Cγ-exo (C4 atom is out of the plane on the opposite side of the Cα carboxyl group) and Cγ-endo (C4 is on the same side). The energy barrier between these states is low, but the preference for one over the other can profoundly influence the overall structure of a peptide or protein.[2][3]

-

Cis/Trans Amide Bond Isomerization: Unlike other amino acids where the trans configuration of the Xaa-Pro peptide bond is overwhelmingly favored, the cis configuration for proline is significantly populated (typically 10-30% in unfolded peptides).[1] The interconversion between these isomers is a slow process and is often a rate-limiting step in protein folding, a phenomenon catalyzed in vivo by peptidyl-prolyl cis-trans isomerases (PPIases).

These conformational characteristics are not mere structural curiosities; they are fundamental to protein stability, the formation of secondary structures like β-turns and polyproline helices, and the orchestration of protein-protein interactions.[1][4]

Caption: Proline's key conformational equilibria.

Part 2: Bioisosterism in Modern Drug Design

Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of an atom or group with another that possesses similar steric or electronic properties to the original.[5][6] The goal is to create a new molecule that retains or enhances desired biological activity while improving its pharmacological profile, such as absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

Proline analogues are extensively explored as bioisosteres to:

-

Modulate Bioactivity: By locking the pyrrolidine ring into a specific pucker or biasing the cis/trans amide ratio, researchers can probe the bioactive conformation of a peptide and design more potent analogues.[7]

-

Enhance Metabolic Stability: The proline ring can be a site of metabolic oxidation. Introducing metabolically robust groups, such as fluorine, can block these pathways.[9][10]

-

Improve Physicochemical Properties: Altering the proline scaffold can fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity.[5]

Part 3: (4,4-Difluoropyrrolidin-2-yl)methanamine - A Multifaceted Proline Bioisostere

The design of (4,4-difluoropyrrolidin-2-yl)methanamine is a deliberate, multi-pronged approach to creating a proline mimetic with novel properties. It addresses the limitations of both native proline and simpler fluorinated analogues.

Caption: Bioisosteric replacement strategy from L-Proline.

Rationale for Design: The Impact of Gem-Difluorination at C4

The introduction of a gem-difluoro group at the C4 position is a key strategic choice. While monofluorination at the C4 position strongly biases the ring pucker due to stereoelectronic gauche effects, gem-difluorination largely cancels these opposing forces.[1][4]

-

Conformational Neutrality: 4,4-difluoroproline (Dfp) exhibits a more balanced equilibrium between the Cγ-exo and Cγ-endo puckers, making it a "conformationally quieter" probe that more closely mimics the flexibility of natural proline.[1][11] This is advantageous when the goal is to improve metabolic properties without drastically altering the natural conformational landscape.

-

Metabolic Shielding: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Fluorination at C4 effectively blocks metabolic hydroxylation at this position, a common degradation pathway for proline-containing drugs.[9]

-

Electronic Modulation: The powerful electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen, reducing its basicity and influencing the electronic character of the entire ring.[12] This can subtly alter binding interactions with target proteins.[10]

Rationale for Design: The C2-Aminomethyl Moiety

Replacing the C2-carboxylic acid of proline with a methanamine group represents a fundamental shift in the molecule's chemical identity.

-

Shift in Charge and Basicity: The molecule transitions from a zwitterionic amino acid to a diamine. The primary amine of the aminomethyl group introduces a new basic center, distinct from the secondary amine within the ring. This alters the molecule's overall charge distribution and pH-dependent behavior.

-

Altered Hydrogen Bonding: The carboxylic acid is a hydrogen bond acceptor. The aminomethyl group is a hydrogen bond donor. This switch can fundamentally change how the molecule docks into a binding pocket, potentially forming new, stabilizing interactions that were previously inaccessible.

-

Vectorial Change: The aminomethyl group extends the scaffold, presenting a basic nitrogen atom on a flexible linker, which can explore different regions of a target's binding site.

Part 4: Physicochemical and Conformational Profile

The combination of these modifications results in a bioisostere with a unique profile compared to its parent amino acid.

| Property | L-Proline | 4,4-Difluoroproline | (4,4-Difluoropyrrolidin-2-yl)methanamine (Predicted) | Rationale for Prediction |

| Molecular Weight | 115.13 g/mol | 151.12 g/mol | 150.15 g/mol | Replacement of COOH with CH2NH2. |

| pKa (Ring N) | ~10.6 | Lowered | Lowered significantly | Inductive effect of two fluorine atoms strongly withdraws electron density.[12] |

| pKa (Functional Group) | ~1.99 (COOH) | ~1.8 (COOH) | ~9.0-9.5 (CH2NH2) | Replacement of acidic group with a basic primary amine. Basicity is reduced by adjacent C-F bonds. |

| Ring Pucker Bias | Weak bias | Minimal bias | Minimal bias | Gem-difluorination cancels out opposing stereoelectronic effects.[1][4] |

| Cis/Trans Isomerization | Slow | Accelerated | Accelerated | The inductive effect of fluorine destabilizes the amide bond's double-bond character, lowering the rotational barrier.[11][12] |

| H-Bonding | Acceptor (COO-) | Acceptor (COO-) | Donor (NH2) | Fundamental change in the C2 functional group. |

Part 5: Synthetic Strategy

A robust and scalable synthesis is critical for the adoption of a new building block. A plausible route starting from the readily available (2S,4R)-4-hydroxyproline is outlined below.[13] This multi-step process involves protection, oxidation, fluorination, reduction, and functional group interconversion.

Caption: Proposed synthetic workflow.

Rationale for Experimental Choices:

-

N-Protection: Boc protection is chosen for its stability to a wide range of conditions and its straightforward removal under acidic conditions.

-

Oxidation: Swern or Dess-Martin periodinane oxidation are reliable methods for converting the secondary alcohol to a ketone without epimerization at the adjacent C2 stereocenter.

-

Gem-Difluorination: Deoxyfluorination reagents like DAST or the more thermally stable Deoxofluor are standard for converting ketones to gem-difluorides.

-

Reduction: Borane complexes are effective for selectively reducing the carboxylic acid to a primary alcohol in the presence of the protected amine.

-

Alcohol to Amine Conversion: A three-step sequence (mesylation, displacement with sodium azide, and subsequent reduction via hydrogenation or Staudinger reaction) is a high-yielding and reliable method for converting a primary alcohol to a primary amine with retention of stereochemistry.

Part 6: Experimental Evaluation as a Bioisostere

Once synthesized, the bioisostere must be rigorously evaluated. The following protocols provide a framework for characterizing its properties and utility.

Caption: Experimental evaluation workflow.

Protocol 1: Conformational Analysis via NMR Spectroscopy

Objective: To quantify the effect of the bioisostere on ring pucker and cis/trans isomerization within a model peptide. 4,4-Difluoroproline has been shown to be a sensitive 19F NMR probe for these properties.[2][14]

-

Synthesis: Synthesize a model dipeptide, such as Ac-(4,4-Difluoropyrrolidin-2-yl)methanamine-NHMe.

-

Sample Preparation: Prepare samples (~5-10 mM) in various deuterated solvents (e.g., D₂O, CD₃CN, CDCl₃) to assess solvent effects on conformation.

-

1H NMR Analysis: Acquire 1D and 2D (COSY, NOESY) 1H NMR spectra. The chemical shifts and coupling constants of the ring protons provide information on the preferred pucker. NOESY cross-peaks between adjacent residues can help determine the cis/trans ratio.

-

19F NMR Analysis: Acquire a 1D 19F NMR spectrum. In 4,4-difluoroproline systems, the chemical shift difference (ΔδFF) between the two diastereotopic fluorine atoms is highly sensitive to the local conformation. A small ΔδFF is indicative of a disordered (mixed pucker) state, typical of a trans-amide bond, while a large ΔδFF suggests a highly ordered state, characteristic of a cis-amide bond.[2][14]

-

Data Analysis: Integrate the distinct signals for the cis and trans isomers in both 1H and 19F spectra to determine the K(trans/cis) equilibrium constant. Compare these values to those of a model peptide containing natural proline.

Protocol 2: Incorporation into a Biologically Active Peptide

Objective: To evaluate the bioisostere in a relevant biological context.

-

Peptide Selection: Choose a known bioactive peptide where a specific proline residue is critical for its structure and function (e.g., a peptide known to adopt a β-turn at the proline position).

-

Solid-Phase Peptide Synthesis (SPPS): Synthesize both the wild-type peptide and the analogue containing the bioisostere using standard Fmoc-based SPPS. The bioisostere, with its primary amine protected (e.g., Fmoc) and its ring nitrogen protected (e.g., Boc), can be incorporated like a standard amino acid.

-

Purification and Characterization: Purify the peptides using reverse-phase HPLC and confirm their identity and purity via mass spectrometry (e.g., ESI-MS).

Protocol 3: Biological and Biophysical Characterization

Objective: To compare the activity, binding, and stability of the modified peptide to the wild-type.

-

Binding Affinity Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of both peptides to the target receptor or protein. This directly assesses the impact of the bioisosteric replacement on molecular recognition.

-

Functional Assays: Perform a relevant cell-based or enzymatic assay to determine the functional consequence (e.g., EC₅₀ or IC₅₀) of the modification. This will reveal whether the analogue retains, enhances, or diminishes the desired biological activity.

-

Proteolytic Stability Assay: Incubate both peptides in the presence of relevant proteases, plasma, or liver microsomes. Monitor the degradation of the parent peptide over time using LC-MS. This experiment will validate the hypothesis that the bioisostere enhances metabolic stability.

Part 7: Case Studies and Future Outlook

The strategic use of fluorinated proline analogues is a field-proven concept. For example, the dipeptidyl peptidase IV (DPP-IV) inhibitor, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, demonstrates the successful application of a difluoropyrrolidine scaffold in an approved drug candidate.[15] Numerous other proline analogues are present in FDA-approved drugs, highlighting the value of this approach.[16][17]

(4,4-Difluoropyrrolidin-2-yl)methanamine represents a novel and logical extension of these principles. Its unique combination of a conformationally neutral difluorinated ring and a functionally distinct aminomethyl group offers a powerful tool for medicinal chemists. It is particularly well-suited for:

-

Interrupting Proline-Recognition Motifs: The replacement of the key carboxylate interaction with a basic amine could serve as an effective antagonist strategy in systems where proline recognition is critical.

-

Enhancing Brain Penetration: The removal of the carboxylic acid and modulation of pKa can improve a molecule's ability to cross the blood-brain barrier.

-

Creating Novel Scaffolds: The primary amine serves as a versatile chemical handle for further derivatization, enabling the creation of libraries for lead optimization.

References

- Vertex AI Search. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.

- Vertex AI Search. (2012).

-

ACS Publications. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available from: [Link]

- PMC. (n.d.).

- ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF.

- Vertex AI Search. (2024).

-

ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available from: [Link]

-

Chemical Communications (RSC Publishing). (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Available from: [Link]

-

ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics. Available from: [Link]

-

ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. Available from: [Link]

- PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- PMC. (2024).

-

PubMed. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. Available from: [Link]

- Vertex AI Search. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects.

- ResearchGate. (2024).

-

ACS Publications. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide | Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Available from: [Link]

-

ACS Publications. (2024). Proline Analogues | Chemical Reviews. Available from: [Link]

- Vertex AI Search. (2022).

- Vertex AI Search. (2018). (PDF)

-

Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. Available from: [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- PMC. (n.d.). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions.

- Vertex AI Search. (n.d.).

- MedChemComm (RSC Publishing). (n.d.). Neuropilin-1 peptide-like ligands with proline mimetics, tested using the improved chemiluminescence affinity detection method.

- Frontiers. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans.

- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

-

ACS Publications. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives | The Journal of Organic Chemistry. Available from: [Link]

-

NIH. (n.d.). 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. Available from: [Link]

- Vertex AI Search. (2012).

-

NIH. (n.d.). Practical syntheses of 4-fluoroprolines - PMC. Available from: [Link]

- PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available from: [Link]

-

PubChemLite. (n.d.). (1-(2,4-difluorophenyl)pyrrolidin-3-yl)methanamine. Available from: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

-

PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Available from: [Link]

Sources

- 1. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. openmedscience.com [openmedscience.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,4-Difluoroproline as a Unique 19 F NMR Probe of Proline Conformation | NSF Public Access Repository [par.nsf.gov]

- 15. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

The Fluorine Effect: Modulating Pyrrolidine Basicity via 4,4-Difluoro Substitution

Topic: Effect of 4,4-difluoro substitution on pyrrolidine basicity Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, yet its high basicity (pKa ~11.3) often imposes pharmacokinetic liabilities, including poor membrane permeability and high affinity for off-target cation-binding sites (e.g., hERG channels). Strategic fluorination offers a precise molecular editing tool to mitigate these issues.

This guide analyzes the impact of 4,4-difluoro substitution (chemically equivalent to 3,3-difluoro substitution in unsubstituted pyrrolidine) on amine basicity. By introducing a gem-difluoro motif, researchers can attenuate the pKa by approximately 3.5–4.0 log units via strong inductive electron withdrawal. This modification enhances lipophilicity (logD), improves metabolic stability, and modulates ring conformation without altering the steric footprint significantly.

Mechanistic Analysis: The Electronic Origins of pKa Attenuation

Structural Symmetry and Nomenclature

In an unsubstituted pyrrolidine ring, the C3 and C4 positions are enantiotopic. Therefore, 3,3-difluoropyrrolidine and 4,4-difluoropyrrolidine refer to the same chemical entity. However, in substituted derivatives like L-proline (where the carboxyl group defines C2), the C4 position is distinct.

-

General Context: 3,3-difluoropyrrolidine (Symmetry

). -

Proline Context: 4,4-difluoro-L-proline (Dfp).[1]

The Inductive Effect (-I)

The primary driver for basicity reduction is the negative inductive effect (-I) of the fluorine atoms. Fluorine is the most electronegative element (

-

Electron Withdrawal: The gem-difluoro group pulls electron density through the

-bond framework ( -

Lone Pair Availability: While the inductive effect does not delocalize the nitrogen lone pair (unlike resonance), it increases the effective nuclear charge felt by the nitrogen atom.

-

Destabilization of the Conjugate Acid: The protonated ammonium form (

) is positively charged. The nearby electron-withdrawing fluorines intensify this positive charge density, destabilizing the cation relative to the neutral free base.-

Result: The equilibrium shifts toward the neutral form, lowering the pKa.

-

Quantitative pKa Comparison

The following table summarizes the dramatic shift in basicity upon fluorination.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | |

| Pyrrolidine | 11.3 | - | Reference | |

| 3-Fluoropyrrolidine | ~9.0 | -2.3 | Single | |

| 3,3-Difluoropyrrolidine | 7.3 – 7.5 | -3.8 to -4.0 | Gem-difluoro additive -I effect | |

| 4,4-Difluoroproline | ~6.5 (Amine) | N/A | Combined -I from F and COOH |

Mechanistic Pathway Diagram

The following diagram illustrates the electronic and solvation effects governing the pKa shift.

Figure 1: Mechanistic flow of inductive effects leading to pKa reduction in fluorinated pyrrolidines.

Medicinal Chemistry Implications[2][3][4][5][6][7][8]

Bioavailability and Permeability

At physiological pH (7.4):

-

Pyrrolidine (pKa 11.3): >99.9% protonated (cationic). Low passive membrane permeability.

-

3,3-Difluoropyrrolidine (pKa 7.5): ~50% neutral. This shift dramatically increases the fraction of the neutral species available for passive diffusion, improving oral bioavailability and blood-brain barrier (BBB) penetration.

hERG Avoidance

High basicity is a known pharmacophore feature for hERG channel blockade (associated with cardiotoxicity). Reducing the pKa below 8.0 is a proven strategy to reduce hERG affinity while maintaining potency at the primary target.

Conformational Control (The Fluorine Effect)

In proline derivatives (4,4-difluoroproline), the gem-difluoro group affects the ring pucker. Unlike a single fluorine which creates a strong preference for endo or exo puckering via the gauche effect , the gem-difluoro group creates a balance, often favoring the

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride

Rationale: Direct fluorination of the pyrrolidine ring is difficult. The standard route involves deoxofluorination of a ketone precursor (N-protected-3-pyrrolidinone) using DAST (Diethylaminosulfur trifluoride).

Reagents:

-

N-Boc-3-pyrrolidinone (Starting Material)[2]

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Dichloromethane (DCM), anhydrous

-

Saturated

-

4M HCl in Dioxane[3]

Workflow:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[2][3] -

Fluorination: Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor conversion by TLC (stain with ninhydrin or PMA) or LC-MS.

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous

. Gas evolution will occur. -

Extraction: Separate phases. Extract the aqueous layer with DCM (3x). Dry combined organics over

, filter, and concentrate.[4] -

Purification: Purify the N-Boc-3,3-difluoropyrrolidine intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Deprotection: Dissolve the purified intermediate in 4M HCl/Dioxane (10 eq). Stir at RT for 2 hours until Boc removal is complete (monitored by LC-MS).

-

Isolation: Concentrate in vacuo to yield 3,3-difluoropyrrolidine hydrochloride as a white/off-white solid.

Protocol B: Potentiometric Determination of pKa

Rationale: Potentiometric titration is the most accurate method for determining pKa values between 2 and 12. It relies on measuring the pH change as a function of added titrant.[5][6]

Equipment:

-

Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3)

-

Glass pH Electrode (Calibrated at pH 4.0, 7.0, 10.0)

-

Inert Gas Purge (

or Argon)

Step-by-Step:

-

Calibration: Calibrate the pH electrode using standard buffers at 25°C. Ensure slope efficiency is >98%.

-

Sample Preparation: Weigh ~3-5 mg of 3,3-difluoropyrrolidine HCl into the titration vessel. Dissolve in 20 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

-

Blank Titration: Perform a blank titration on the solvent (0.15 M KCl) to correct for background carbonate.

-

Titration:

-

Since the sample is a hydrochloride salt (acidic form), titrate with standardized 0.1 M NaOH (carbonate-free).

-

Add titrant in dynamic increments (smaller steps near the inflection point).

-

Record pH after signal stabilization (<0.1 mV/s drift).

-

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point of the sigmoidal curve).

-

Validation: For 3,3-difluoropyrrolidine, expect a single inflection point near pH 7.3–7.5.

-

Experimental Workflow Diagram

Figure 2: Synthetic workflow for the generation of 3,3-difluoropyrrolidine hydrochloride.

References

-

PubChem. 3,3-Difluoropyrrolidine Compound Summary. National Library of Medicine. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[7] Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Rule, A. D., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab / PMC. Available at: [Link]

-

Xu, F., et al. (2005).[8] Practical Preparation of 3,3-Difluoropyrrolidine.[9][3][8][10] The Journal of Organic Chemistry, 70(15), 6105–6107.[8] Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

- 1. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6 [chemicalbook.com]

- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sci-Hub. Practical Preparation of 3,3-Difluoropyrrolidine / The Journal of Organic Chemistry, 2005 [sci-hub.st]

Conformational Properties of 4,4-Difluoropyrrolidine Derivatives: A Technical Guide

<#>

Introduction: The Strategic Advantage of Gem-Difluorination in Pyrrolidine Scaffolds

The pyrrolidine ring, a cornerstone of numerous natural products and pharmaceuticals, possesses a conformational flexibility that is both a challenge and an opportunity in drug design.[1][2] Its non-planar structure can adopt various puckered conformations, primarily described as endo and exo puckers, which significantly influence the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.[3][4][5] The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tool to modulate these conformational preferences, thereby fine-tuning the pharmacological profile of drug candidates.[6][7]

This guide focuses specifically on 4,4-difluoropyrrolidine derivatives, a class of compounds where the geminal difluorination at the C4 position introduces profound and predictable stereoelectronic effects. This substitution pattern not only impacts the ring pucker but also alters the electronic environment of the entire molecule, influencing properties such as basicity (pKa) of the ring nitrogen, metabolic stability, and membrane permeability.[7][8] Understanding the conformational intricacies of these derivatives is paramount for researchers and drug development professionals seeking to leverage fluorine chemistry for the rational design of novel therapeutics.[8][9]

The Science of Pyrrolidine Pucker: A Conformational Primer

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate torsional strain.[5][10] These puckers are typically described by two main envelope conformations: Cγ-exo (up pucker) and Cγ-endo (down pucker). In the exo pucker, the Cγ (C4) atom is displaced on the opposite side of the ring relative to the substituents on the nitrogen and Cα atoms, while in the endo pucker, it is on the same side.[4][5] The energy barrier between these puckers is relatively low, allowing for rapid interconversion at room temperature.[4]

The specific pucker adopted by a pyrrolidine derivative has a direct impact on the orientation of its substituents, which in turn dictates its biological activity. For instance, in proline-containing peptides, the ring pucker influences the main-chain dihedral angles (φ and ψ), thereby affecting the secondary structure of the peptide.[1][3][11]

The Influence of 4,4-Difluorination: Stereoelectronic Effects at Play

The introduction of two fluorine atoms at the C4 position dramatically alters the conformational landscape of the pyrrolidine ring. This is primarily due to the powerful electron-withdrawing nature of fluorine and the resulting stereoelectronic interactions.[1][12]

The Gauche Effect: A Driving Force for Conformational Preference

A key determinant of the conformational preference in fluorinated alkanes is the "gauche effect," where a conformation with vicinal fluorine atoms in a gauche relationship (dihedral angle of ~60°) is favored over the anti conformation.[13][14][15] This counterintuitive preference is attributed to stabilizing hyperconjugative interactions.[14][16] Specifically, there is a favorable overlap between the σ orbital of a C-H bond and the low-lying σ* antibonding orbital of the vicinal C-F bond.[14]

In 4,4-difluoropyrrolidine derivatives, the gauche effect between the C-F bonds and the C-N or C-C bonds of the ring significantly influences the preferred pucker. While a detailed conformational analysis of (2S)-4,4-difluoroproline has yet to be performed, it is anticipated that its conformational preferences will be similar to those of proline, but with a stronger bias due to the presence of two fluorine atoms.[1]

Hyperconjugation and Electrostatic Interactions

The stability of a particular pucker is a delicate balance of several factors. In addition to the classic gauche effect, hyperconjugation between C-H σ orbitals and C-F σ* orbitals plays a crucial role.[4][14] This interaction is maximized when the participating orbitals are anti-periplanar. Furthermore, electrostatic interactions, such as the attraction between the partially positive charge on the nitrogen atom and the partially negative charge on the fluorine atoms, can also contribute to the stabilization of a specific conformation.[6][17]

Characterizing the Conformation: A Multi-faceted Approach

A comprehensive understanding of the conformational properties of 4,4-difluoropyrrolidine derivatives requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of these molecules.[18][19]

-

¹H and ¹³C NMR: Chemical shifts and coupling constants provide valuable information about the local electronic environment and dihedral angles.

-

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive to its environment, making ¹⁹F NMR an excellent probe for conformational changes.[20][21] The large chemical shift dispersion of ¹⁹F allows for the resolution of signals from different conformers.[21]

-

Heteronuclear NOE (HOESY): 1D ¹⁹F-¹H heteronuclear NOE experiments can be used to estimate internuclear distances between fluorine and hydrogen atoms, providing crucial constraints for conformational analysis.[18]

-

Scalar Couplings (J-couplings): Vicinal ³J(F,H) and ³J(H,H) scalar coupling constants are dependent on the dihedral angle between the coupled nuclei and can be used to determine the ring pucker.[18]

Experimental Protocol: 1D ¹⁹F-¹H Heteronuclear NOE (HOESY) Spectroscopy

-

Sample Preparation: Dissolve the 4,4-difluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM. Degas the sample thoroughly to remove dissolved oxygen, which can interfere with NOE measurements.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F and ¹H observation. Tune and match the probe for both nuclei.

-

Pulse Sequence: Employ a standard 1D HOESY pulse sequence. This typically involves selective irradiation of a specific ¹H resonance followed by a mixing time during which NOE builds up, and then a ¹⁹F detection pulse.

-

Parameter Optimization:

-

Mixing Time (τm): Optimize the mixing time to maximize the NOE effect. Typical values range from 300 ms to 1 s.

-

Selective ¹H Pulse: Use a shaped pulse (e.g., Gaussian) for selective irradiation of the desired proton resonance.

-

Recycle Delay (d1): Set a recycle delay of at least 5 times the longest T₁ relaxation time of the involved nuclei to ensure full relaxation between scans.

-

-

Data Acquisition: Acquire a series of 1D ¹⁹F spectra with and without selective irradiation of different proton resonances.

-

Data Processing and Analysis: Subtract the off-resonance control spectrum from the on-resonance spectrum to obtain the difference NOE spectrum. Integrate the NOE signals to quantify the enhancement. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the irradiated proton and the observed fluorine nucleus.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[22][23] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's preferred pucker in the crystalline state.[22] It is important to note that the solid-state conformation may not always be the most populated conformation in solution due to packing forces and the absence of solvent effects.[18]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the 4,4-difluoropyrrolidine derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[24]

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an initial model of the molecule into the electron density. Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

-

Structure Validation: Assess the quality of the final model using various metrics, such as R-factors and goodness-of-fit.

Computational Modeling

Quantum chemical calculations, particularly density functional theory (DFT), are invaluable for exploring the conformational energy landscape of 4,4-difluoropyrrolidine derivatives.[25][26] These methods can be used to:

-

Calculate the relative energies of different puckered conformations.

-

Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

-

Analyze the electronic structure to understand the nature of the stereoelectronic interactions driving the conformational preferences.

Workflow: Computational Conformational Analysis

Caption: A typical workflow for the computational analysis of pyrrolidine derivative conformations.

Quantitative Data Summary

The following table summarizes key conformational parameters for representative pyrrolidine derivatives. Note that specific values will vary depending on the substituents and the method of determination.

| Compound | Predominant Pucker | Cγ Dihedral Angle (χ₂) | Method | Reference |

| Proline | endo | < 0° | X-ray, NMR, DFT | [3] |

| (4R)-Fluoroproline | exo | > 0° | X-ray, NMR, DFT | [3][27] |

| (4S)-Fluoroproline | endo | < 0° | X-ray, NMR, DFT | [4][27] |

| (2S)-4,4-Difluoroproline | Likely similar to proline | - | - | [1] |

Implications for Drug Discovery and Development

The ability to control the conformation of the pyrrolidine ring through 4,4-difluorination has significant implications for drug discovery. By locking the ring into a specific pucker, it is possible to:

-

Enhance Binding Affinity: A pre-organized conformation that matches the binding pocket of a target protein can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

-

Improve Selectivity: Different puckers can present different pharmacophoric features, allowing for the design of ligands that are selective for a specific receptor subtype.

-

Modulate Physicochemical Properties: The introduction of fluorine can improve metabolic stability by blocking sites of oxidation and can also modulate lipophilicity and membrane permeability.[7] For example, 4,4-difluoropyrrolidine-containing compounds have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[28]

-

Serve as Key Intermediates: Derivatives such as (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride and (S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride are valuable intermediates in the synthesis of biologically active molecules.[8][29]

Conclusion

The gem-difluorination of the C4 position of the pyrrolidine ring is a powerful and predictable strategy for controlling its conformation. The interplay of the gauche effect, hyperconjugation, and electrostatic interactions leads to a strong preference for specific ring puckers. A comprehensive understanding of these conformational properties, achieved through a combination of advanced NMR techniques, X-ray crystallography, and computational modeling, is essential for the rational design of novel and effective therapeutics. As our understanding of fluorine stereoelectronics continues to grow, so too will our ability to harness these effects for the development of the next generation of medicines.

References

-

Holmgren, R. A., et al. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 27(10), 1746-1761. [Link]

-

Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, 21(10), 1179-87. [Link]

-

Carvalho, A. T. P., et al. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics, 23(30), 16049-16056. [Link]

-

Ali, H., et al. (2015). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 13(4), 1047-1053. [Link]

-

Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]

-

Chen, Y., et al. (2015). Proline puckering parameters for collagen structure simulations. AIP Advances, 5(3), 037117. [Link]

-

Horne, W. S., et al. (2010). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 132(23), 8029-8037. [Link]

-

Koskinen, A. M., et al. (2002). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butyl-L-prolines. Journal of Organic Chemistry, 67(20), 7047-7055. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition, 55(33), 9694-9709. [Link]

-

Fernandez, I., & Bickelhaupt, F. M. (2014). The Gauche Effect in XCH2CH2X Revisited. Chemistry - A European Journal, 20(37), 11749-11757. [Link]

-

Wiberg, K. B., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. Journal of Physical Chemistry A, 122(6), 1645-1652. [Link]

-

Silva, A. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Erdelyi, M. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6049-6062. [Link]

-

Mykhailiuk, P. K. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry, 82(8), 4436-4442. [Link]

-

MySkinRecipes. (n.d.). (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride. [Link]

-

Samant, V. V., & Berne, B. J. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Lin, C. L., & Li, C. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 57(59), 7192-7206. [Link]

-

Li, H., et al. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032142. [Link]

-

Zhdankin, V. V., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2636-2649. [Link]

-

Wu, X., & Brooks, B. R. (2012). Improved Atomistic Monte Carlo Simulations Demonstrate That Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations. Journal of the American Chemical Society, 134(8), 3861-3870. [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. [Link]

-

Gouverneur, V., & Seppelt, K. (2014). Fluorine in heterocyclic chemistry. Topics in Heterocyclic Chemistry. [Link]

-

Li, Y., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Organic Letters, 18(10), 2467-2470. [Link]

-

Silva, A. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Rojas, C., et al. (2003). Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine. The Journal of Physical Chemistry A, 107(18), 3242-3248. [Link]

-

Silva, A. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Van der Veken, P., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3357-3367. [Link]

-

Holmgren, R. A., et al. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 27(10), 1746-1761. [Link]

-

PubChem. (n.d.). (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride. [Link]

-

Kato, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. [Link]

-

Jones, P. G. (2010). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 627, 3-21. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 161-170. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Tecan. (n.d.). NMR | Fluorine Spectroscopy. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kvinzo.com [kvinzo.com]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [myskinrecipes.com]

- 9. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Gauche effect - Wikipedia [en.wikipedia.org]

- 15. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 20. researchgate.net [researchgate.net]

- 21. biophysics.org [biophysics.org]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. d-nb.info [d-nb.info]

- 26. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2 | CID 66971678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stereochemistry and Synthesis of (4,4-Difluoropyrrolidin-2-yl)methanamine Enantiomers

Executive Summary

This technical guide provides a comprehensive analysis of (4,4-difluoropyrrolidin-2-yl)methanamine, a high-value fluorinated scaffold in medicinal chemistry. The introduction of a gem-difluoro motif at the C4 position of the pyrrolidine ring induces profound stereoelectronic effects, altering ring puckering, basicity (pKa), and lipophilicity compared to its non-fluorinated parent. This guide details the structural dynamics, robust synthetic pathways via the "chiral pool" approach, and critical analytical parameters for enantiomeric validation.

Structural & Stereochemical Analysis[1]

The Fluorine Effect on Ring Conformation

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium between two envelope conformations: C

-

Unsubstituted Proline: Favors the C

-endo pucker.[1] -

4-Fluorination: The high electronegativity of fluorine invokes the gauche effect , where the

hyperconjugation stabilizes conformations that place the C–F and C–N bonds gauche to each other. -

4,4-Difluorination: In (4,4-difluoropyrrolidin-2-yl)methanamine, the two fluorine atoms compete. However, the gem-difluoro substitution generally suppresses the extreme conformational bias seen in mono-fluorinated analogs, often leading to a twisted conformation that allows the ring to adapt to binding pockets more readily than the rigidified mono-fluoro analogs.

Basicity Modulation (pKa)

Fluorine is highly electron-withdrawing (Inductive effect,

-

Ring Nitrogen (

): The pKa is significantly lowered (typically by 2–3 units) compared to proline, reducing the metabolic liability of the secondary amine. -

Exocyclic Amine (

): The inductive effect propagates through the carbon framework, lowering the pKa of the primary methanamine, though to a lesser extent than the ring nitrogen. This modulation is critical for optimizing oral bioavailability and membrane permeability.

Figure 1: Stereoelectronic logic flow governing the conformational bias of 4-fluorinated pyrrolidines.

Synthetic Strategies & Enantiomeric Purity[2][3][4]

The most reliable route to enantiopure (4,4-difluoropyrrolidin-2-yl)methanamine utilizes the "Chiral Pool" strategy, starting from commercially available Trans-4-hydroxy-L-proline . This avoids the difficulties of late-stage resolution.

Synthetic Workflow (Step-by-Step)

Phase 1: Scaffold Construction & Fluorination

-

Protection:

-Boc protection and Esterification of 4-hydroxy-L-proline. -

Oxidation: Conversion of the 4-OH to a 4-Ketone (Jones oxidation or Swern oxidation).[1]

-

Deoxofluorination (Critical Step): Conversion of the ketone to the gem-difluoride.[1]

Phase 2: Functional Group Transformation (Acid to Amine)

4. Ester Hydrolysis: LiOH/THF to yield the acid.

5. Amide Formation: Coupling with ammonia (via mixed anhydride or active ester).[1]

6. Reduction: Selective reduction of the primary amide to the amine using Borane-THF (

Detailed Protocol: Deoxofluorination of N-Boc-4-oxoproline ester

Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating.[1] Deoxo-Fluor™ is thermally more stable but still requires strict temperature control. Perform all steps behind a blast shield.

Reagents:

-

Substrate: 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq)

-

Reagent: DAST or Deoxo-Fluor (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)[2]

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the ketone substrate and dissolve in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe. Do not allow the temperature to rise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (stain with KMnO4; ketone spot should disappear).

-

Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Flash column chromatography (Hexanes/EtOAc). The gem-difluoro product is less polar than the ketone.

Figure 2: Synthetic workflow from chiral pool precursor to target methanamine.

Analytical Characterization

Validating the structure and purity of 4,4-difluoropyrrolidine derivatives requires specific attention to NMR coupling patterns due to the spin-active fluorine nuclei (

NMR Spectroscopy Data

The gem-difluoro group creates a characteristic AB pattern in

| Nucleus | Signal Characteristic | Coupling Constant ( | Structural Insight |

| AB Quartet (approx -100 ppm) | Confirms gem-difluoro substitution. Large coupling indicates non-equivalent fluorines. | ||

| Triplet at C4 (~126 ppm) | Direct confirmation of C-F bonds.[1] | ||

| Multiplets at C3 and C5 | Protons adjacent to fluorine will show additional splitting, broadening signals. |

Enantiomeric Excess (ee) Determination

Since the synthesis starts from a chiral pool, racemization is rare but possible during the oxidation or amide formation steps.

-

Column: Polysaccharide-based (e.g., Chiralpak IA or IC).

-

Mobile Phase: Hexane/IPA with 0.1% Diethylamine (to sharpen the amine peak).[1]

-

Derivatization: If direct resolution is poor, derivatize the primary amine with Mosher's acid chloride (

) and analyze via

Medicinal Chemistry Applications

Bioisosterism

The (4,4-difluoropyrrolidin-2-yl)methanamine moiety is a potent bioisostere for:

-

Proline/Pyrrolidine: Increases metabolic stability against oxidases (blocks C4 oxidation).[1]

-

Piperazine/Piperidine: Reduces basicity, improving blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug at physiological pH.[1]

Case Study: DPP-4 Inhibitors

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine ring binds to the S1 pocket.

-

Interaction: The nitrile or amide group on the pyrrolidine interacts with the catalytic serine.

-

Fluorine Role: 4,4-difluorination lowers the pKa of the amine, optimizing the salt bridge interaction with Glu205/Glu206 in the active site, while the fluorines may engage in orthogonal multipolar interactions with the protein backbone.

References

-

Stereoelectronic Effects in Collagen: Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. University of Wisconsin–Madison. Link

-

Conformational Analysis: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org. Chem. 2024.[1][5][6] Link

-

Fluorination Safety: A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. BenchChem. Link

-

DPP-4 Inhibitor Synthesis: (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[7] Bioorg. Med. Chem. Lett. 2009.[7] Link

-

Chiral Separation: Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI Molecules, 2025. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reductive Amination Strategies for (4,4-Difluoropyrrolidin-2-yl)methanamine

[1][2]

Introduction & Strategic Analysis

The incorporation of a (4,4-difluoropyrrolidin-2-yl)methanamine motif is a high-value strategy in medicinal chemistry.[1] The gem-difluoro group at the C4 position introduces distinct physicochemical properties compared to the non-fluorinated parent:

-

pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the pyrrolidine nitrogen (inductive effect,

), reducing the risk of hERG channel inhibition often associated with highly basic secondary amines. -

Conformational Lock: The gem-difluoro group induces a specific ring pucker (often favoring the C4-endo conformation) via the gauche effect, potentially improving binding affinity.[1]

-

Metabolic Stability: Blockage of the C4 position prevents oxidative metabolism (hydroxylation).[1]

The Challenge: Selectivity & Reactivity

The substrate contains two nucleophilic nitrogen centers:

-

Exocyclic Primary Amine (C2-CH2-NH2): The primary target for reductive amination.[1]

-

Endocyclic Secondary Amine (Pyrrolidine NH): Less basic than a standard pyrrolidine due to the fluorines, but still nucleophilic.[1]

Critical Strategic Directive: To achieve high yield and purity, chemoselective protection is required. Attempting reductive amination on the free diamine often leads to uncontrolled oligomerization or competitive alkylation at the ring nitrogen.[1]

-

Recommended Starting Material: tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (N-Boc protected).[1]

Reaction Mechanism & Pathway[3]

Understanding the speciation during the reaction is vital for optimization. The gem-difluoro group exerts a through-space electronic effect that can slightly reduce the nucleophilicity of the exocyclic amine, requiring optimized dehydration conditions for imine formation.[1]

Mechanistic Flow (DOT Visualization)

Figure 1: Step-wise mechanistic pathway for the reductive amination of N-Boc-(4,4-difluoropyrrolidin-2-yl)methanamine.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Aldehydes and reactive ketones.[1][2] Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3).[1][3] Why: STAB is mild and does not reduce aldehydes/ketones significantly at room temperature, allowing "one-pot" execution without pre-forming the imine.[1]

Materials:

-

Substrate: tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (1.0 equiv)[1][4]

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][4]

-

Reagent: NaBH(OAc)3 (1.5 – 2.0 equiv)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Crucial for ketones]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

-

Activation (Optional but Recommended): Add glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to promote hemiaminal/imine equilibrium.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in a single portion.

-

Note: Gas evolution (H2) may occur; ensure venting.[1]

-

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: If starting amine persists after 4 hours, add another 0.5 equiv of reducing agent and carbonyl.[4]

-

-

Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (x3).[1] Combine organics, dry over Na2SO4, and concentrate.

Protocol B: Difficult Substrates (Titanium-Mediated)

Applicability: Sterically hindered ketones or electron-deficient amines where imine formation is unfavorable.[1] Why: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Step-by-Step Procedure:

-

Imine Formation: Combine amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) or in minimal THF.

-

Incubation: Stir at room temperature (or 50°C for very hindered substrates) for 4–12 hours under Nitrogen.

-

Dilution: Dilute the viscous mixture with anhydrous Methanol or THF.

-

Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (exothermic).

-

Workup (Critical): Quench with 1N NaOH or Rochelle’s salt solution to break up titanium emulsions. Filter through Celite before extraction.[1]

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with fluorinated pyrrolidine substrates and their solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | gem-difluoro group reduces nucleophilicity; Imine equilibrium unfavorable.[1] | Use Protocol B (Ti(OiPr)4). Increase concentration to 0.5 M. |

| Over-Alkylation (Tertiary amine formation) | Primary amine is too reactive; Excess aldehyde used.[1] | Ensure 1:1 stoichiometry . Add aldehyde slowly to amine solution.[1] Use bulky reducing agent (STAB).[1] |

| Boc Deprotection | Reaction medium too acidic (if using strong acids).[1] | Use Acetic Acid only.[1] Avoid strong Lewis acids like ZnCl2 if Boc is labile.[1] |

| Emulsion during Workup | Titanium salts or Boron complexes.[1] | Use Rochelle's Salt (sat.[1] aq. potassium sodium tartrate) wash.[1] Stir for 1 hour. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4] Link[5]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4][6] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[4] Link

-

Matzewitzki, B., et al. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[1] Organic Syntheses, 2005, 81, 112.[4] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[4] Link

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Procedure for Boc-deprotection of (4,4-Difluoropyrrolidin-2-yl)methanamine intermediates

Application Note: High-Fidelity Boc-Deprotection of (4,4-Difluoropyrrolidin-2-yl)methanamine Intermediates

Part 1: Executive Summary & Chemical Logic

1.1 The Challenge The intermediate (4,4-difluoropyrrolidin-2-yl)methanamine represents a high-value scaffold in medicinal chemistry, offering a specific vector for lipophilicity modulation and metabolic stability due to the gem-difluoro substitution. However, the deprotection of its N-Boc precursor presents a unique set of challenges compared to non-fluorinated analogs:

-

Electronic Deactivation: The strong electron-withdrawing effect (

effect) of the fluorine atoms at C4 reduces the basicity of the pyrrolidine nitrogen. This alters the solubility profile of the resulting salt and the pH required for free-basing. -

Nucleophilic Side-Reactions: The molecule contains a primary amine (on the methanamine arm) and a secondary amine (pyrrolidine ring). Upon acidic cleavage of the Boc group, the generated tert-butyl cation (

) is a potent electrophile.[1] Without adequate scavenging, this cation can alkylate the primary amine, leading to "N-tert-butyl" impurities that are difficult to separate. -

Volatility: As a low-molecular-weight diamine, the free base is prone to volatility and atmospheric carbonation.

1.2 Mechanistic Strategy

The protocol below utilizes an acid-catalyzed fragmentation pathway. To ensure high fidelity, we employ Triethylsilane (TES) as a "hydride donor" scavenger. Unlike standard water/DCM biphasic methods, TES irreversibly quenches the

Part 2: Experimental Protocols

Method A: The "Scavenger-Assisted" TFA Protocol (Recommended for High Purity)

Best for: Small-to-medium scale (mg to g), ensuring no alkylation byproducts.

Reagents:

-

Substrate: tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (

equiv) -

Acid: Trifluoroacetic acid (TFA), Reagent Grade

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Scavenger: Triethylsilane (TES) (

equiv)[2]

Step-by-Step Procedure:

-

Preparation: Dissolve the Boc-protected substrate in DCM (

substrate). -

Scavenger Addition: Add Triethylsilane (TES) (

equiv) to the solution.[2] Note: Adding TES before the acid ensures immediate trapping of cations. -

Acidolysis: Cool the mixture to

. Dropwise add TFA (final ratio DCM:TFA 2:1 v/v).-

Why: Cooling prevents uncontrolled isobutylene off-gassing which can carry away solvent/substrate.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: Check by TLC (ninhydrin stain) or LC-MS. Look for the loss of the

adduct of the starting material.

-

-

Workup (Precipitation Method):

-

Concentrate the reaction mixture under reduced pressure to

volume. -

Add cold Diethyl Ether (

) or MTBE ( -

Filter under nitrogen (to prevent moisture absorption) and wash with

.

-

Yield Expectation:

Method B: The HCl/Dioxane Protocol (Scale-Up Compatible)

Best for: Large scale, generating a stable, non-hygroscopic dihydrochloride salt.

Reagents:

-

Substrate (

equiv)[3] -

Reagent:

HCl in 1,4-Dioxane (Commercial solution) -

Solvent: 1,4-Dioxane (or MeOH for solubility adjustment)

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in minimal 1,4-dioxane. If solubility is poor, add dry MeOH dropwise until clear.

-

Acid Addition: Add

HCl in dioxane ( -

Reaction: Stir at RT for 3–4 hours.

-

Observation: A heavy white precipitate (the dihydrochloride salt) typically forms within 30 minutes.

-

-

Isolation:

-

Dilute the slurry with

to maximize precipitation. -

Filter the solid.

-

Critical Step: Dry in a vacuum oven at

over

-

Yield Expectation:

Part 3: Visualization & Logic Flow

Reaction Mechanism & Scavenging Pathway

The following diagram illustrates the critical role of the silane scavenger in preventing side reactions.

Caption: Mechanistic pathway highlighting the interception of the reactive tert-butyl cation by triethylsilane to prevent N-alkylation.

Decision Matrix: Method Selection